5-(3-phenyl-1H-pyrazol-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole
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Overview
Description
5-(3-phenyl-1H-pyrazol-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-phenyl-1H-pyrazol-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Formation of the oxadiazole ring: The pyrazole intermediate is then reacted with a nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent such as chloramine-T or sodium hypochlorite.
Coupling of the two rings: The final step involves the coupling of the pyrazole and oxadiazole rings, which can be facilitated by a dehydrating agent such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can further optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tolyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be employed under conditions like Friedel-Crafts alkylation or acylation.
Major Products
Oxidation: Quinones, carboxylic acids, and aldehydes.
Reduction: Amines and alcohols.
Substitution: Halogenated, alkylated, and sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Anti-inflammatory Agents: It may exhibit anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory drugs.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.
Dye and Pigment Industry: It can be used as a precursor for the synthesis of dyes and pigments with unique color properties.
Mechanism of Action
The mechanism of action of 5-(3-phenyl-1H-pyrazol-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole depends on its specific application:
Antimicrobial Activity: The compound may disrupt the cell membrane or interfere with essential enzymes in microbial cells, leading to cell death.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
5-(3-phenyl-1H-pyrazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
5-(3-phenyl-1H-pyrazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.
5-(3-phenyl-1H-pyrazol-4-yl)-3-(phenyl)-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
The presence of the meta-tolyl group in 5-(3-phenyl-1H-pyrazol-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its ortho- and para-tolyl analogs, as well as from the phenyl-substituted compound.
Properties
IUPAC Name |
3-(3-methylphenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-12-6-5-9-14(10-12)17-20-18(23-22-17)15-11-19-21-16(15)13-7-3-2-4-8-13/h2-11H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOUBERYFWRBQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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